molecular formula C21H28N6O2 B5650551 9-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one

9-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5650551
M. Wt: 396.5 g/mol
InChI Key: JRANLKIETUNWTQ-UHFFFAOYSA-N
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Description

The compound belongs to the class of diazaspiro[5.5]undecanes, which have been extensively studied for their diverse biological activities and chemical properties. These compounds feature a spirocyclic structure that incorporates two nitrogen atoms and a distinctive distribution of carbon atoms, making them a significant focus of pharmaceutical and chemical research.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecanes, including compounds similar to the one specified, typically involves multistep chemical reactions. Key strategies include the Michael addition of lithium enolates to tetrasubstituted olefin acceptors, facilitating the introduction of various substituents into the spirocyclic framework (Yang et al., 2008). Additionally, solid-phase synthesis methods utilizing resin-bound bismesylates have been developed for the efficient construction of diazaspirocycles, highlighting the versatility and adaptability of synthetic approaches for this class of compounds (Macleod et al., 2006).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecanes is characterized by a spiro linkage that connects a cycloalkane ring to a heterocyclic ring containing two nitrogen atoms. This unique arrangement imparts a rigid, three-dimensional structure to the molecule, affecting its chemical reactivity and interaction with biological targets. Advanced techniques such as X-ray crystallography have been employed to elucidate the precise geometric parameters of these compounds, providing valuable insights into their structure-activity relationships (Zeng et al., 2021).

Chemical Reactions and Properties

Diazaspiro[5.5]undecanes undergo a variety of chemical reactions that reflect their complex structure. These reactions include but are not limited to annulation processes, Michael additions, and intramolecular cyclizations, which can be manipulated to introduce diverse functional groups into the molecule. The presence of the spirocyclic core and nitrogen atoms also influences the compound's reactivity towards electrophiles and nucleophiles, enabling the synthesis of a wide range of derivatives with potential pharmacological activities (Parameswarappa & Pigge, 2011).

properties

IUPAC Name

9-(2H-benzotriazole-5-carbonyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-25-9-5-16(13-25)27-14-21(6-4-19(27)28)7-10-26(11-8-21)20(29)15-2-3-17-18(12-15)23-24-22-17/h2-3,12,16H,4-11,13-14H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRANLKIETUNWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N2CC3(CCC2=O)CCN(CC3)C(=O)C4=CC5=NNN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one

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